molecular formula C19H23N3O4S B2557187 Methyl 3-(2-(cycloheptylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-22-2

Methyl 3-(2-(cycloheptylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2557187
M. Wt: 389.47
InChI Key: RLYIYEHHYBTZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-(cycloheptylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-(cycloheptylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-(cycloheptylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclisation Reactions and Derivative Formation
In the domain of cyclisation reactions, Dieckmann cyclisation of related esters has been documented, leading to the production of derivatives like methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate. These reactions are crucial for the synthesis of various heterocyclic compounds, indicating potential pathways for synthesizing the target molecule through similar cyclisation methods (Proctor et al., 1972).

Potential Anti-Cancer Activity
Significant research has been conducted on the synthesis of novel derivatives with potential anti-cancer activity. A study on the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates revealed their potential as inhibitors for methionine synthase, an enzyme over-expressed in certain breast and prostate tumor cells. This suggests the possibility of the target compound or its derivatives acting as potent anti-cancer agents by inhibiting critical pathways in tumor cells (Elfekki et al., 2014).

Antibacterial Properties
Research into thioglycolic amino acid derivatives and dipeptides containing related moieties has demonstrated antibacterial activities. These compounds were synthesized and tested against various microorganisms, showing promise as antimicrobial agents. Such studies suggest that derivatives of the target molecule could also possess antibacterial properties, which could be explored for pharmaceutical applications (Atta, 1994).

properties

IUPAC Name

methyl 3-[2-(cycloheptylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-18(25)12-8-9-14-15(10-12)21-19(27)22(17(14)24)11-16(23)20-13-6-4-2-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,20,23)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYIYEHHYBTZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-(cycloheptylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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